2-Hydroxypentacosanoic acid
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Overview
Description
2-hydroxypentacosanoic acid is a 2-hydroxy fatty acid that is pentacosanoic acid substituted by a hydroxy group at position 2. It is a 2-hydroxy fatty acid and a very long-chain fatty acid anion. It derives from a pentacosanoic acid. It is a conjugate acid of a 2-hydroxypentacosanoate.
Scientific Research Applications
Occurrence and Distribution in Nature
2-Hydroxypentacosanoic acid, a type of α-hydroxy fatty acid, has been found in various natural sources, including marine sponges and microalgae. For instance, it was isolated from the Caribbean sponges Verongula gigantea and Aplysina archeri along with other similar fatty acids, indicating its natural presence in marine organisms (Carballeira, Shalabi, & Negrón, 1989). Furthermore, its occurrence in various species of microalgae, such as those belonging to Chlorophyta, Rhodophyta, and Cyanophyta, was reported, highlighting the wide distribution of 2-hydroxy acids across different algal species (Matsumoto, Shioya, & Nagashima, 1984).
Biochemical Synthesis and Modification
The biochemical synthesis and modification of 2-hydroxypentacosanoic acid and related compounds have been explored in several studies. One significant discovery was the identification of a novel cytochrome P450 enzyme in Crataegus pinnatifida (Hawthorn) that catalyzes the C-2α hydroxylation of pentacyclic triterpenoids, a reaction crucial for the biosynthesis of compounds like maslinic, corosolic, and alphitolic acid (Dai et al., 2019). This enzyme was used in yeast cell factories to produce significant quantities of these hydroxylated triterpenoids, showcasing the potential for biotechnological production of similar compounds.
Potential Pharmacological Activities
While direct studies on 2-hydroxypentacosanoic acid are limited, research on structurally related compounds provides insights into potential pharmacological applications. For example, oleanolic acid and its derivatives, which share a similar hydroxylation pattern, have been shown to possess hepatoprotective effects, anti-inflammatory, antioxidant, or anticancer activities (Pollier & Goossens, 2012). Additionally, the anti-proliferative potential of ursolic and oleanolic acids complexed with hydrophilic cyclodextrins was investigated, showing increased bioactivity due to improved water solubility (Oprean et al., 2016). These findings suggest that hydroxylation of pentacyclic triterpenes, similar to 2-hydroxypentacosanoic acid, can be crucial for enhancing their pharmacological properties.
properties
Product Name |
2-Hydroxypentacosanoic acid |
---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
InChI Key |
CUSDWPFQTXVFJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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